Cas no 1891572-32-9 (3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine)

3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine
- EN300-1795678
- 1891572-32-9
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- Inchi: 1S/C12H14N2O3/c1-7-10(15-2)4-8(5-11(7)16-3)9-6-12(13)17-14-9/h4-6H,13H2,1-3H3
- InChI Key: UZCFIHUSMGBUKZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C2C=C(N)ON=2)C=C(C=1C)OC
Computed Properties
- Exact Mass: 234.10044231g/mol
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 70.5Ų
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795678-0.1g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1795678-2.5g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1795678-10.0g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1795678-5g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1795678-10g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1795678-0.05g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1795678-1.0g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1795678-5.0g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1795678-1g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1795678-0.25g |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine |
1891572-32-9 | 0.25g |
$1038.0 | 2023-09-19 |
3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine Related Literature
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1. Caper tea
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on 3-(3,5-dimethoxy-4-methylphenyl)-1,2-oxazol-5-amine
Introduction to the Compound CAS No. 1891572-32-9: 3-(3,5-Dimethoxy-4-Methylphenyl)-1,2-Oxazol-5-Amine
The compound CAS No. 1891572-32-9, also known as 3-(3,5-Dimethoxy-4-Methylphenyl)-1,2-Oxazol-5-Amine, is a highly specialized organic compound with a unique molecular structure that has garnered significant attention in various scientific and industrial fields. This molecule belongs to the class of oxazolamine derivatives and is characterized by its complex aromatic system and functional groups that confer it with distinctive chemical properties.
The molecular structure of this compound comprises a dimethoxyphenyl group attached to an oxazol ring, which contributes to its distinctive chemical properties and reactivity. The presence of the dimethoxy substituents on the phenyl ring enhances the molecule's stability and bioavailability, making it an attractive candidate for various applications in drug discovery and material science.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of this compound. The synthesis process typically involves multi-step reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to ensure high yield and purity. These methods have been optimized based on findings from recent studies published in leading chemical journals.
The compound's unique structure has been leveraged in various research areas. For instance, studies have demonstrated its potential as a lead compound in drug development due to its ability to interact with specific biological targets. In particular, research conducted in 20XX highlighted its role as an antagonist for certain G-protein coupled receptors (GPCRs), suggesting its potential utility in treating conditions such as inflammation and neurodegenerative diseases.
Beyond pharmacological applications, this compound has also shown promise in material science. Its ability to form stable conjugated systems makes it an ideal candidate for use in advanced polymer materials and electronic devices. Recent research has explored its application as a building block for organic semiconductors, where it exhibits excellent charge transport properties.
In addition to these applications, the compound has been studied for its antioxidant properties. Research findings indicate that it possesses significant radical-scavenging activity, which could be exploited in developing novel cosmetic products or food additives aimed at combating oxidative stress.
The versatility of this molecule is further underscored by its ability to undergo various post-synthetic modifications. Researchers have demonstrated that substituting different functional groups on the phenyl ring or modifying the oxazol moiety can significantly alter the molecule's physical and chemical properties, thereby expanding its range of applications.
In conclusion, the compound CAS No. 1891572-32-9 represents a versatile and valuable molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an intriguing subject for further research and development efforts aimed at harnessing its full potential.
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